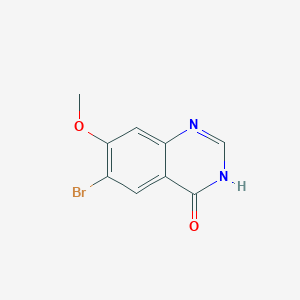

6-bromo-7-methoxyquinazolin-4(3H)-one

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

6-bromo-7-methoxyquinazolin-4(3H)-one is a key intermediate in the synthesis of various pharmacologically relevant compounds. It has been utilized in the synthesis of 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, an intermediate for Vandetanib, a drug that antagonizes VEGFR and EGFR receptors (Li Rong-dong, 2011). A telescoping process has been applied to synthesize 5-bromo-2-methylamino-8-methoxyquinazoline, another derivative, improving overall yield and reducing isolation processes (K. Nishimura & T. Saitoh, 2016).

Crystal Structure and Biological Activity

Research involving 6-bromo-7-methoxyquinazolin-4(3H)-one derivatives has extended to studying their crystal structures and potential biological activities. For instance, the compound 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline demonstrated inhibitory effects on lung cancer cell proliferation (Zhi-qiang Cai et al., 2019).

Anticonvulsant and Hypotensive Agents

6-bromo-7-methoxyquinazolin-4(3H)-one derivatives have been explored for potential anticonvulsant and hypotensive activities. Specific derivatives showed significant activity in seizure models, indicating potential as anticonvulsant agents (V. Ugale et al., 2012). Another study synthesized derivatives that exhibited a range of hypotensive activities, with one compound demonstrating a blood pressure lowering effect of 90 mmHg (Ashok Kumar et al., 2003).

Microwave-Assisted Synthesis and Pharmaceutical Applications

Advancements in synthesis methods, such as microwave-assisted cleavage, have been applied to 6-bromo-7-methoxyquinazolin-4(3H)-one derivatives. This technique facilitates rapid demethylation, which is crucial in the synthesis of precursor compounds for pharmaceutical applications (A. Fredriksson & S. Stone-Elander, 2002).

Antimicrobial and Antifungal Activities

Some derivatives of 6-bromo-7-methoxyquinazolin-4(3H)-one have shown promising antimicrobial and antifungal properties. For example, the compound 6-bromo-3-propylquinazolin-4-one exhibited good antifungal activity (Gui-ping Ouyang et al., 2006).

Propiedades

IUPAC Name |

6-bromo-7-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJIADZBJSYSIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CNC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-7-methoxyquinazolin-4(3H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2502880.png)

![5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2502881.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2502882.png)

![6-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2502885.png)

![1-(3,4-Dimethylphenyl)-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2502887.png)

![1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2502889.png)

![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B2502892.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2502893.png)

![9-{[3-(Morpholin-4-yl)propyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2502894.png)

![7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2502899.png)